LSD1 Inhibitory Potency
Ethyl 6-methoxy-1H-indazole-3-carboxylate exhibits sub-100 nM inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology and neurology [1]. In head-to-head comparative studies, this compound demonstrates significantly greater potency than the unsubstituted indazole-3-carboxylate analog, which typically exhibits IC50 values exceeding 10 µM in similar assays . This >100-fold improvement in potency underscores the critical role of the 6-methoxy substitution in enhancing target engagement.
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | Unsubstituted indazole-3-carboxylate analog (IC50 > 10 µM) |
| Quantified Difference | > 100-fold improvement in potency |
| Conditions | In vitro enzyme assay: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, 25°C |
Why This Matters
This high potency at low nanomolar concentrations makes the compound a valuable starting point for developing LSD1-targeted probes and therapeutics, differentiating it from less active generic indazole esters that would be unsuitable for such applications.
- [1] BindingDB. BDBM256654: LSD1 Inhibitory Activity Data. Accessed April 19, 2026. View Source
